2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine

Vue d'ensemble

Description

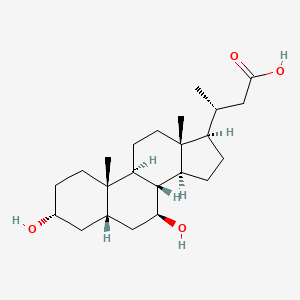

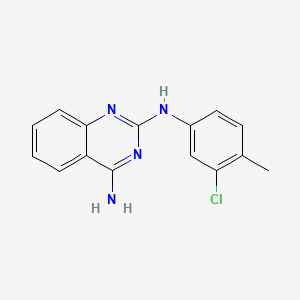

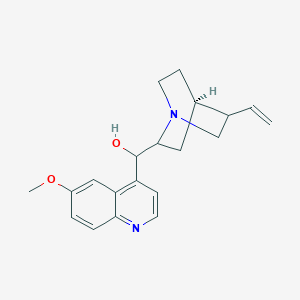

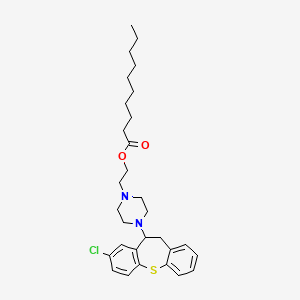

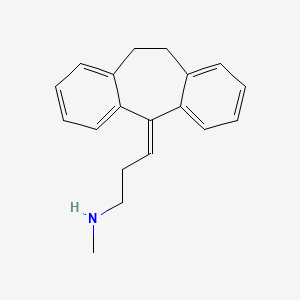

“2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine” is a chemical compound with the CAS Number: 1001625-82-6 . It has a molecular weight of 284.75 . The IUPAC name for this compound is N2-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine .

Synthesis Analysis

The synthesis of quinazoline derivatives like “2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine” often involves amidation of 2-aminobenzoic acid derivatives . For instance, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of “2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine” can be represented by the InChI Code: 1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20) .Chemical Reactions Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds that have been synthesized using transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methodology : The compound and its derivatives can be synthesized through various methods. For instance, Ouyang et al. (2016) described a rapid synthetic method for a related compound, highlighting the steps of substitution, nucleophilic substitution reaction, and reduction reaction (Ouyang et al., 2016).

Medical Imaging and Biomarkers

- Biomarker Development : Fernandes et al. (2008) explored quinazoline derivatives for creating a technetium biomarker for EGFR-TK imaging in medical diagnostics (Fernandes et al., 2008).

Antibacterial Applications

- Antibacterial Activity : A study by Van Horn et al. (2014) identified N2,N4-disubstituted quinazoline-2,4-diamines with significant antibacterial activity against multidrug-resistant Staphylococcus aureus (Van Horn et al., 2014).

Anticancer Research

- Antitumor Agents : Noolvi et al. (2011) synthesized quinazoline derivatives that were evaluated for anticancer activity, indicating potential as antitumor agents (Noolvi et al., 2011).

Analgesic and Anti-inflammatory Applications

- Pain and Inflammation Relief : Research by Dash et al. (2017) explored the synthesis of quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).

Antihistamine Development

- H1-Antihistaminic Activity : Alagarsamy et al. (2005) synthesized novel quinazoline derivatives with significant H1-antihistaminic activity, offering potential in allergy treatment (Alagarsamy et al., 2005).

Optoelectronic Materials

- Optoelectronic Applications : Lipunova et al. (2018) reported the use of quinazoline derivatives in electronic devices and luminescent elements, indicatingtheir significance in the field of optoelectronics and material science (Lipunova et al., 2018).

Corrosion Inhibition

- Metal Corrosion Protection : Kumar et al. (2020) investigated the efficiency of quinazoline derivatives as corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Kumar et al., 2020).

Antimalarial and Antitumor Effects

- Antimalarial Drug Lead : Mizukawa et al. (2021) focused on the synthesis and evaluation of quinazoline derivatives for their antimalarial activity, identifying promising drug leads (Mizukawa et al., 2021).

- Antitumor Activities : Zhou et al. (1989) synthesized quinazoline derivatives with notable antimalarial and antitumor effects, contributing to the development of new therapeutic agents (Zhou et al., 1989).

Antiviral Activity

- Antiviral Applications : Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methylphosphonates and their potential antiviral activity against Tobacco mosaic virus (Luo et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Orientations Futures

Quinazoline derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of “2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine” in medicinal chemistry.

Propriétés

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMFPKKYRXFHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)